Cetyl glycidyl ether

Catalog No.
S1521754
CAS No.
15965-99-8
M.F
C19H38O2
M. Wt
298.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cetyl glycidyl ether

CAS Number

15965-99-8

Product Name

Cetyl glycidyl ether

IUPAC Name

2-(hexadecoxymethyl)oxirane

Molecular Formula

C19H38O2

Molecular Weight

298.5 g/mol

InChI

InChI=1S/C19H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-17-19-18-21-19/h19H,2-18H2,1H3

InChI Key

YZUMRMCHAJVDRT-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCOCC1CO1

Canonical SMILES

CCCCCCCCCCCCCCCCOCC1CO1
  • Epoxy functionality: The presence of an epoxy group (a three-membered ring containing an oxygen atom) makes CGE reactive and allows it to participate in various chemical reactions, particularly ring-opening polymerization. This property makes it valuable for developing new materials with specific properties [1].
  • Surfactant properties: CGE exhibits amphiphilic behavior, meaning it has both hydrophilic (water-loving) and hydrophobic (water-repelling) regions. This characteristic enables it to act as a surfactant, lowering the surface tension of liquids and aiding in stabilization of emulsions and dispersions [2].

Potential Applications in Research

While extensive research on CGE applications is ongoing, here are some potential areas of exploration:

  • Polymer Synthesis: As mentioned earlier, CGE's epoxy functionality makes it a potential candidate for the synthesis of various polymers through ring-opening polymerization. These polymers could possess specific properties desirable for various applications, such as coatings, adhesives, and drug delivery systems [3].
  • Cosmetics and Personal Care Products: CGE's surfactant properties and potential skin conditioning effects have led to its investigation in cosmetics and personal care products. However, further research is needed to fully understand its safety and efficacy in these applications [4].
  • Biomedical Applications: Initial studies suggest potential applications of CGE in the biomedical field, such as gene delivery and drug delivery. However, these applications are still under investigation and require further research to establish their safety and efficacy [5].

Please note

Due to the limited research available on CGE, finding strong scientific sources to support each application is challenging. However, the above information is based on the following sources, which can be consulted for further details:

  • Cationic ring-opening polymerization of cetyl glycidyl ether:
  • Synthesis and characterization of amphiphilic poly(cetyl glycidyl ether) graft poly(acrylic acid) copolymers: )
  • Novel amphiphilic block copolymers based on cetyl glycidyl ether for drug delivery applications: )
  • Cationic emulsions based on cationic cetyl glycidyl ether for cosmetic applications: )
  • Polymeric micelles based on cetyl glycidyl ether as potential carriers for gene delivery: )

Cetyl glycidyl ether, also known as hexadecyl glycidyl ether, is a chemical compound with the molecular formula C19H38O2C_{19}H_{38}O_{2} and a molecular weight of approximately 298.50 g/mol. This compound features an epoxide group, which is responsible for its reactivity and utility in various chemical applications. Cetyl glycidyl ether is typically a colorless to pale yellow liquid with a melting point of around 26.3 °C and a boiling point of 169-172 °C at reduced pressure (1.8 Torr) .

Currently, there's no documented information on the specific mechanism of action of CGE in any biological system.

  • Epoxides: Generally, epoxides can be irritating to skin and eyes and may be harmful if inhaled [].
  • Long hydrocarbon chain: While not typically highly toxic, long-chain hydrocarbons can irritate the skin [].
Due to its epoxide functionality:

  • Epoxide Ring-Opening Reactions: The epoxide group is highly reactive and can react with nucleophiles such as amines, alcohols, and thiols, leading to the formation of glycidyl amines, glycidyl alcohols, and glycidyl thiols .
  • Oxidation: Under oxidative conditions, cetyl glycidyl ether can be converted into corresponding glycidyl esters .
  • Reduction: This compound can also be reduced to yield derivatives such as cetyl alcohol .

These reactions are facilitated by common reagents including hydrogen peroxide for oxidation and lithium aluminum hydride for reduction.

Cetyl glycidyl ether exhibits notable biological activity. It has been studied for its potential as a cross-linking agent in biochemical applications, particularly in protein chemistry. Its ability to form stable covalent bonds with nucleophiles makes it valuable in studying protein-protein interactions and enzyme mechanisms . Furthermore, cetyl glycidyl ether is being explored for applications in drug delivery systems due to its capacity to enhance the stability and bioavailability of therapeutic agents .

The synthesis of cetyl glycidyl ether typically involves the reaction of cetyl alcohol with epichlorohydrin in the presence of a base such as sodium hydroxide. The general steps include:

  • Formation of Alkoxide Ion: Cetyl alcohol reacts with sodium hydroxide to produce the cetyl alkoxide ion.
  • Nucleophilic Substitution: The alkoxide ion then reacts with epichlorohydrin at temperatures between 50-70 °C over several hours to yield cetyl glycidyl ether.

In industrial settings, this process may be scaled up using continuous flow reactors and catalysts like quaternary ammonium salts to optimize yield and reaction conditions .

Cetyl glycidyl ether finds diverse applications across various fields:

  • Industrial Uses: It serves as a surfactant and emulsifier in cosmetics, personal care products, and lubricants due to its ability to reduce surface tension and stabilize emulsions .
  • Polymer Production: As a reactive intermediate, it is utilized in synthesizing polymers and resins .
  • Biological Research: Its role as a cross-linking agent in protein studies enhances its significance in biochemical research .

Cetyl glycidyl ether shares structural similarities with other alkyl glycidyl ethers but exhibits unique properties due to its long hydrocarbon chain. Here are some similar compounds:

Compound NameMolecular FormulaUnique Features
Cresyl Glycidyl EtherC10H12O2C_{10}H_{12}O_{2}Shorter alkyl chain; used in industrial applications.
Butyl Glycidyl EtherC8H16O2C_{8}H_{16}O_{2}Lower molecular weight; commonly used as a solvent.
Lauryl Glycidyl EtherC12H24O2C_{12}H_{24}O_{2}Similar long-chain structure; used in surfactants.

Uniqueness of Cetyl Glycidyl Ether:

  • The longer hydrocarbon chain contributes to its lipophilicity, enhancing its performance in formulations requiring emulsification.
  • Its specific reactivity profile makes it particularly suitable for applications involving protein interactions compared to shorter-chain analogs.

XLogP3

7.5

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

15965-99-8

Wikipedia

Cetyl glycidyl ether

General Manufacturing Information

Oxirane, 2-[(hexadecyloxy)methyl]-: ACTIVE

Dates

Modify: 2023-08-15

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